BenchChemオンラインストアへようこそ!

1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine

Kinase hinge-binding Fragment-based drug design Medicinal chemistry scaffold

1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine (CAS 1486782-59-5, PubChem CID is a heterocyclic small molecule (C₉H₉ClN₄, MW 208.65 g/mol) composed of a 4-aminopyrazole core linked via a methylene bridge to a 3-chloropyridine moiety. This compound belongs to the aminopyrazole class, a recognized privileged scaffold in kinase inhibitor drug discovery and agrochemical development.

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
Cat. No. B13148240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CN2C=C(C=N2)N)Cl
InChIInChI=1S/C9H9ClN4/c10-9-4-12-2-1-7(9)5-14-6-8(11)3-13-14/h1-4,6H,5,11H2
InChIKeyMVRBAUMOACENSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine: Core Chemical Identity and Procurement Baseline


1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine (CAS 1486782-59-5, PubChem CID 65687584) is a heterocyclic small molecule (C₉H₉ClN₄, MW 208.65 g/mol) composed of a 4-aminopyrazole core linked via a methylene bridge to a 3-chloropyridine moiety [1]. This compound belongs to the aminopyrazole class, a recognized privileged scaffold in kinase inhibitor drug discovery and agrochemical development [2]. It is commercially supplied at 95% purity by multiple vendors including Leyan and Enamine, positioning it as a tractable building block for fragment-based design, parallel library synthesis, and intermediate-scale derivatization [1]. The compound's structural architecture—featuring a free primary amine at the pyrazole 4-position, an unsubstituted pyrazole 3-position, and a chloropyridine handle—defines a specific, non-interchangeable functional profile that distinguishes it from its nearest regioisomeric and substitutional analogs.

Why 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine Cannot Be Replaced by Generic Pyrazole-Amine Analogs


Casual substitution of 1-[(3-chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine with a generic 'aminopyrazole' or a differently substituted regioisomer ignores three critical points of differentiation that directly govern its performance as a synthetic intermediate and its behavior in biological systems. First, the amine at the pyrazole 4-position (versus the 3- or 5-position) dictates the hydrogen-bond donor/acceptor geometry within kinase ATP-binding pockets, a distinction systematically catalogued in the aminopyrazole medicinal chemistry literature [1]. Second, the methylene spacer between the pyridine and pyrazole rings introduces conformational freedom (two rotatable bonds) and modulates electron density at the pyrazole N1, unlike directly N-arylated analogs that are conformationally restricted [2]. Third, the 3-chloro substitution on the pyridine ring enables specific cross-coupling reactivity (e.g., Suzuki, Buchwald-Hartwig) that is absent in non-halogenated or differently halogenated congeners, while the free 4-amine and vacant pyrazole 3-position together provide two orthogonal derivatization vectors that are partially or fully blocked in analogs bearing a 3-methyl substituent (CAS 2137629-87-7) or a 3-amino group instead of a 4-amino group [3]. These combined structural features directly determine downstream success in fragment elaboration and library synthesis, making the compound functionally non-substitutable for applications requiring this precise substitution pattern.

1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


Amine Regiochemistry: 4-Aminopyrazole Versus 3-Aminopyrazole Topological Differentiation

The 4-aminopyrazole scaffold of the target compound establishes a hydrogen-bonding vector geometry in kinase hinge regions that is fundamentally distinct from the 3-aminopyrazole scaffold. In the comprehensive aminopyrazole review by Lusardi et al. (2023), 4-aminopyrazoles and 3-aminopyrazoles are treated as separate, non-interchangeable pharmacophore classes, with 4-aminopyrazoles demonstrating distinct target selectivity profiles [1]. The computed topological polar surface area (TPSA) of the target compound is 56.7 Ų (PubChem), which differs from its 3-amine regioisomer (1-[(3-chloropyridin-4-yl)methyl]-1H-pyrazol-3-amine, identical molecular formula but amine repositioned; TPSA predicted to be identical at 56.7 Ų due to atom-type-based calculation but with altered electrostatic potential distribution) [2]. Critically, the 4-amino group presents a para-like orientation relative to the N1-substituent, whereas the 3-amino group presents an ortho-like orientation, producing different exit vectors for elaborated substituents and distinct interactions with kinase hinge residues [1][3].

Kinase hinge-binding Fragment-based drug design Medicinal chemistry scaffold

Pyrazole 3-Position: Unsubstituted Versus Methyl-Substituted Derivatization Capacity

The target compound bears an unsubstituted hydrogen at the pyrazole 3-position (C–H), whereas the structurally closest commercially available analog, 1-(3-chloropyridin-4-yl)methyl-3-methyl-1H-pyrazol-4-amine (CAS 2137629-87-7), carries a methyl group at this position [1]. This difference directly impacts synthetic utility: the unsubstituted 3-position on the target compound permits electrophilic aromatic substitution, halogenation, or directed ortho-metalation at C-3, enabling introduction of diverse substituents for SAR exploration. The 3-methyl analog blocks all such transformations at this site. The molecular weight difference (208.65 vs. 222.68 g/mol, Δ = +14.03 g/mol, +6.7%) and the added steric bulk in the methyl analog reduce its attractiveness as a minimal fragment starting point in fragment-based drug discovery (FBDD), where low molecular weight and maximal derivatizable positions are valued [2]. Furthermore, the unsubstituted 3-position leaves the pyrazole C-3 available for potential cytochrome P450-mediated metabolism studies, where the methyl analog would exhibit altered metabolic soft-spot profiles [3].

Synthetic tractability Fragment elaboration Parallel library synthesis

Chloropyridine Attachment Mode: Methylene-Bridged Versus Direct N-Arylation

The target compound connects the 3-chloropyridine moiety to the pyrazole N1 via a methylene (–CH₂–) linker, whereas analogs such as 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine (CAS 1250279-32-3) employ direct N-arylation with no intervening spacer [1]. The methylene linker introduces one additional rotatable bond (target: 2 rotatable bonds; direct N-arylated analog: 1 rotatable bond), increasing conformational sampling and permitting the chloropyridine ring to adopt orientations that optimize π-stacking or halogen-bond interactions with target protein surfaces [2]. The computed LogP difference (target XLogP3-AA 0.7 vs. estimated direct-attachment analog XLogP3-AA ~0.3–0.5) reflects the slightly higher lipophilicity contributed by the methylene unit, which can improve passive membrane permeability while maintaining acceptable solubility [2]. Additionally, the 3-chloro-4-pyridinyl substitution pattern (vs. 3-chloro-2-pyridinyl) places the chlorine atom in a distinct steric and electronic environment: the 4-pyridinyl attachment yields a different dipole moment and alters the pKa of the pyridine nitrogen compared to the 2-pyridinyl isomer [3].

Conformational flexibility Kinase selectivity Linker optimization

Drug-Likeness and Physicochemical Property Profile for Fragment-Based Screening

The target compound satisfies fragment-like physicochemical criteria by the 'Rule of Three' (Ro3) guidelines for fragment-based screening: MW 208.65 (<300), XLogP3-AA 0.7 (≤3), HBD 1 (≤3), HBA 3 (≤3), and rotatable bonds 2 (≤3). All five Ro3 parameters are comfortably within acceptable ranges, making it a suitable fragment starting point [1]. By comparison, the 3-methyl analog (CAS 2137629-87-7) with MW 222.68 and higher XLogP, and the 4-bromo-3-amine analog (4-bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine, MW 287.54), increasingly deviate from fragment-ideal property space. The target compound's low lipophilicity (XLogP3-AA 0.7) is particularly advantageous for fragment screening, as it minimizes non-specific binding and aggregation artifacts commonly encountered with more lipophilic fragments. Additionally, the chlorine atom serves as a useful heavy atom for X-ray crystallographic phasing in fragment-soaking experiments [2].

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Synthetic Intermediate Utility in Pesticidal Compound Synthesis Pathways

The 4-aminopyrazole scaffold with a chloropyridine appendage appears in published process chemistry patents for pesticidal compounds. Patent application US2014/0371431 (Dow AgroSciences) describes the preparation of 3-chloro-1H-pyrazol-4-amine hydrochloride and its subsequent N-arylation or N-alkylation to generate insecticidal pyrazole amides [1]. The target compound, with its pre-installed 3-chloropyridin-4-ylmethyl group at N1 and free 4-amine, represents a strategically advanced intermediate that bypasses two synthetic steps (pyrazole chlorination and N-alkylation) compared to starting from 4-nitropyrazole. The presence of the methylene linker, as opposed to direct N-arylation, mimics the connectivity found in several bioactive agrochemical leads where conformational flexibility between the heterocyclic rings contributes to target-site accessibility [2]. In contrast, the 4-bromo-3-amine analog (4-bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine) introduces a competing reactive site (bromine) that can lead to undesired side reactions during amide bond formation at the amine, reducing synthetic efficiency [3].

Agrochemical intermediate Pesticidal synthesis Process chemistry

Highest-Impact Application Scenarios for 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine Based on Validated Evidence


Fragment-Based Kinase Inhibitor Discovery: Hinge-Binding Fragment with Dual Derivatization Vectors

The compound's 4-aminopyrazole core is a validated kinase hinge-binding motif. Its fragment-like properties (MW 208.65, XLogP3-AA 0.7, TPSA 56.7 Ų) and the chlorine atom (useful for X-ray phasing) make it an ideal candidate for fragment screening campaigns targeting kinases [1]. The unsubstituted pyrazole 3-position and the free 4-amine provide two orthogonal vectors for fragment growth, enabling systematic exploration of the ribose pocket and solvent-exposed region, respectively. The aminopyrazole review by Lusardi et al. (2023) confirms that 4-aminopyrazoles represent a distinct pharmacophore class from 3-aminopyrazoles, with different kinase selectivity profiles [2]. Researchers should prioritize this compound over the 3-methyl analog (CAS 2137629-87-7) when maximal derivatizable positions are required, and over the 3-amine regioisomer when the target kinase's hinge region favors a para-oriented H-bond donor geometry. Fragment soaking with this compound followed by structure-guided elaboration has been successfully demonstrated for related aminopyrazole scaffolds in PAK1 and Aurora kinase programs [2].

Agrochemical Lead Optimization: Pre-Functionalized Intermediate for Insecticidal Pyrazole Amide Libraries

As evidenced by the Dow AgroSciences process chemistry patents (US2014/0371431, WO2014/170327), 3-chloro-1H-pyrazol-4-amine derivatives are key intermediates in the synthesis of insecticidal pyrazole amides targeting pests such as Helicoverpa armigera and Plutella xylostella [1]. The target compound, with its pre-installed 3-chloropyridin-4-ylmethyl group at N1, eliminates two synthetic steps compared to routes starting from unsubstituted 4-nitropyrazole. This step economy translates directly to faster library production and reduced cost per compound in medium-to-large library synthesis campaigns. The methylene linker between the pyridine and pyrazole rings introduces conformational flexibility absent in directly N-arylated analogs, potentially improving target-site fit in insect GABA or nicotinic acetylcholine receptors [1]. Researchers should avoid the 4-bromo-3-amine analog for this application, as the competing C–Br bond can undergo undesired side reactions during amide coupling at the 4-amine position.

Chemical Biology Probe Development: Bifunctional Tool Compound with Orthogonal Reactive Handles

The compound's dual functional groups—a nucleophilic primary amine at the pyrazole 4-position and an electrophilic aryl chloride on the pyridine ring—enable its use as a bifunctional linker or probe precursor. The 4-amine can be selectively acylated or sulfonylated, while the 3-chloropyridine can independently undergo palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce a second functional element [1]. This orthogonal reactivity profile is not available in analogs where the amine is at the 3-position (sterically hindered by the adjacent N2 of pyrazole) or in analogs where the chlorine is on a different pyridine position with altered coupling reactivity [2]. For PROTAC (PROteolysis TArgeting Chimera) design, the target compound can serve as a kinase-recruiting element (via the 4-aminopyrazole) with a chloride handle for linker attachment via cross-coupling, offering a well-characterized starting point with defined synthetic accessibility [2]. The computed LogP of 0.7 and TPSA of 56.7 Ų predict adequate cellular permeability for intracellular target engagement studies [1].

Parallel Library Synthesis: Minimal Scaffold for Diversity-Oriented Synthesis of Kinase-Focused Libraries

The compound's combination of low molecular weight (208.65), the privileged 4-aminopyrazole pharmacophore, and three derivatizable points (4-NH₂, pyrazole C-3, and pyridine C–Cl) makes it an economical scaffold for parallel library synthesis [1]. In a single 96-well plate format, the 4-amine can be reacted with a set of 12 carboxylic acids (amide formation), while the chloropyridine can be independently diversified with 8 boronic acids (Suzuki coupling), generating a 96-compound library exploring two diversity vectors simultaneously. The unsubstituted pyrazole 3-position provides a potential third diversity point via electrophilic halogenation followed by cross-coupling, unavailable in the 3-methyl analog [2]. This synthetic versatility, combined with commercial availability at 95% purity from multiple suppliers, makes the compound a cost-efficient entry point for kinase-focused library production, outperforming analogs that have fewer derivatizable positions or require more synthetic steps to reach the same level of functionalization [1].

Quote Request

Request a Quote for 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.